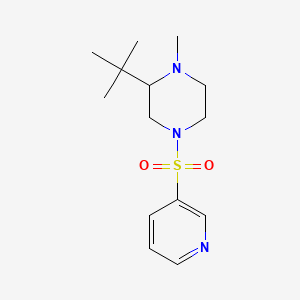
2-Tert-butyl-1-methyl-4-pyridin-3-ylsulfonylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tert-butyl-1-methyl-4-pyridin-3-ylsulfonylpiperazine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a piperazine ring substituted with a tert-butyl group, a methyl group, and a pyridin-3-ylsulfonyl group, making it a versatile molecule in synthetic chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-1-methyl-4-pyridin-3-ylsulfonylpiperazine typically involves multi-step organic reactions. One common method includes the reaction of piperazine with tert-butyl chloride and methyl iodide under basic conditions to introduce the tert-butyl and methyl groups. Subsequently, the pyridin-3-ylsulfonyl group is introduced through a sulfonylation reaction using pyridine-3-sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and reaction times, as well as the use of automated systems for precise control of reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2-Tert-butyl-1-methyl-4-pyridin-3-ylsulfonylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted piperazines.
Applications De Recherche Scientifique
2-Tert-butyl-1-methyl-4-pyridin-3-ylsulfonylpiperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism by which 2-Tert-butyl-1-methyl-4-pyridin-3-ylsulfonylpiperazine exerts its effects involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperazine ring can also interact with various biological pathways, modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Bis(1,1-dimethylethyl)-4-methylpyridine: Similar in structure but lacks the piperazine ring.
4-Methyl-2,6-di-tert-butylpyridine: Similar in structure but lacks the sulfonyl group.
Uniqueness
2-Tert-butyl-1-methyl-4-pyridin-3-ylsulfonylpiperazine is unique due to the presence of both the piperazine ring and the sulfonyl group, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and interactions that are not possible with simpler compounds .
Propriétés
IUPAC Name |
2-tert-butyl-1-methyl-4-pyridin-3-ylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2S/c1-14(2,3)13-11-17(9-8-16(13)4)20(18,19)12-6-5-7-15-10-12/h5-7,10,13H,8-9,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYDCCKBHOFCUSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CN(CCN1C)S(=O)(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
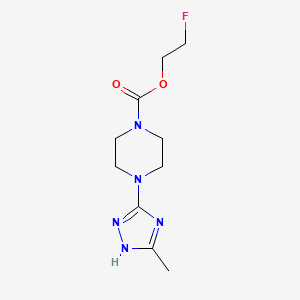
![N-[1-[2-(dimethylamino)phenyl]ethyl]pent-4-ene-1-sulfonamide](/img/structure/B6982866.png)
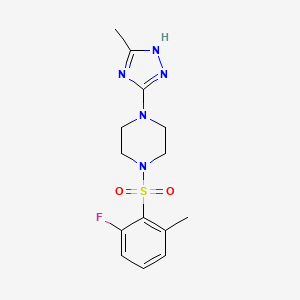
![2-(4-chlorophenyl)-N-[3-(2-methyl-1,2,4-triazol-3-yl)propyl]ethanesulfonamide](/img/structure/B6982890.png)
![3-fluoro-N-[3-(2-methyl-1,2,4-triazol-3-yl)propyl]-2-nitrobenzenesulfonamide](/img/structure/B6982898.png)
![5-chloro-N-[3-(dimethylamino)-2,2-dimethylcyclobutyl]-1,3-dimethylpyrazole-4-sulfonamide](/img/structure/B6982916.png)
![1-Ethyl-3-methyl-1-propan-2-yl-3-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)urea](/img/structure/B6982923.png)
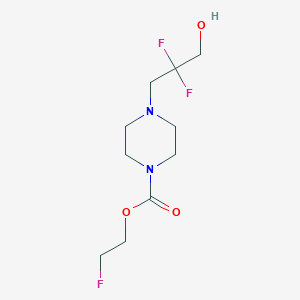
![2-[[[1-Cyclopropylethyl(methyl)sulfamoyl]amino]methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B6982944.png)
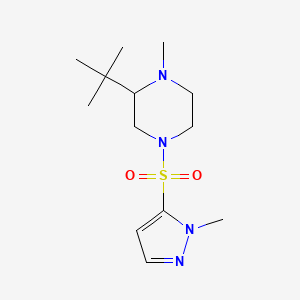
![5-chloro-1,3-dimethyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethyl)pyrazole-4-sulfonamide](/img/structure/B6982957.png)
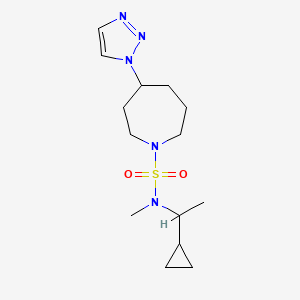
![1-Ethyl-1-propan-2-yl-3-[3-(4-pyridin-2-yl-1,3-thiazol-2-yl)propyl]urea](/img/structure/B6982966.png)
![1-Cyclopentyl-1-methyl-3-[3-(4-pyridin-2-yl-1,3-thiazol-2-yl)propyl]urea](/img/structure/B6982971.png)
